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molecular formula C14H13NO3S B8302811 3-(5-Hydroxymethyl-pyridin-3-ylsulfanyl)-benzoic acid methyl ester

3-(5-Hydroxymethyl-pyridin-3-ylsulfanyl)-benzoic acid methyl ester

Cat. No. B8302811
M. Wt: 275.32 g/mol
InChI Key: SKYZOBCRDMZRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858646B2

Procedure details

Dissolve 3-bromo-5-hydroxymethyl-pyridinium chloridei [Kelly, T. R., Howard, H. R., Koe, K., Sarges, R. J. Med. Chem. 1985, 28, 1368-1371] (1.00 g, 4.45 mmol) in saturated aqueous sodium bicarbonate, extract three times with ethyl acetate, dry combined organic phases over sodium sulfate, condense to afford (5-bromo-pyridin-3-yl)-methanol. Employing the procedure of general method 1 using (5-bromo-pyridin-3-yl)-methanol (832 mg) and 3-mercapto-benzoic acid methyl ester (1.50 g, 8.91 mmol). Purify by SCX column, elute with dichloromethane, then 1:1 dichloromethane/methanol then 1:1 dichloromethane/methanol, 10% ammonia, compound elutes in the ammonia, to yield the title compound as a dark brown oil (380 mg, 1.38 mmol): MS (m/z): 276 (M+1).
Quantity
832 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
10%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH2:8][OH:9])[CH:5]=[N:6][CH:7]=1.[CH3:10][O:11][C:12](=[O:20])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([SH:19])[CH:14]=1>ClCCl.CO>[NH3:6].[CH3:10][O:11][C:12](=[O:20])[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([S:19][C:2]2[CH:7]=[N:6][CH:5]=[C:4]([CH2:8][OH:9])[CH:3]=2)[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
832 mg
Type
reactant
Smiles
BrC=1C=C(C=NC1)CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)S)=O
Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify by SCX column
WASH
Type
WASH
Details
elute with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)SC=1C=NC=C(C1)CO)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.38 mmol
AMOUNT: MASS 380 mg
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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